molecular formula C₂₄H₄₀O₃ B1144848 7β-Hydroxy-5β-cholanoic Acid CAS No. 10601-78-2

7β-Hydroxy-5β-cholanoic Acid

Cat. No.: B1144848
CAS No.: 10601-78-2
M. Wt: 376.57
InChI Key:
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Description

7β-Hydroxy-5β-cholanoic acid is a bile acid derivative that plays a significant role in the metabolism of cholesterol. Bile acids are steroid-derived molecules essential for digestion, absorption of fats, and maintenance of cholesterol homeostasis. This compound is a secondary bile acid produced through the microbial transformation of primary bile acids in the gut.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7β-Hydroxy-5β-cholanoic acid typically involves the microbial transformation of primary bile acids such as cholic acid or chenodeoxycholic acid. The process employs specific strains of bacteria, such as Clostridium absonum, which possess the necessary enzymes like 7β-hydroxysteroid dehydrogenase to catalyze the conversion .

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalysis using recombinant bacteria engineered to express the required enzymes. This method ensures high yield and purity of the product. The process involves fermentation under controlled conditions, followed by extraction and purification of the desired bile acid derivative .

Chemical Reactions Analysis

Types of Reactions: 7β-Hydroxy-5β-cholanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7β-Hydroxy-5β-cholanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7β-Hydroxy-5β-cholanoic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for 7β-hydroxysteroid dehydrogenase, facilitating the conversion of primary bile acids to secondary bile acids. This transformation plays a crucial role in maintaining bile acid homeostasis and cholesterol metabolism. The compound also interacts with nuclear receptors like farnesoid X receptor, influencing gene expression related to bile acid synthesis and transport .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation at the 7β position, which distinguishes it from other bile acids. This unique structure influences its biochemical properties and interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

10601-78-2

Molecular Formula

C₂₄H₄₀O₃

Molecular Weight

376.57

Synonyms

7β-Hydroxy-5β-cholan-24-oic Acid;  7β-Hydroxy-5β-cholanic Acid;  7β-Hydroxy-5β-cholanic Acid

Origin of Product

United States

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